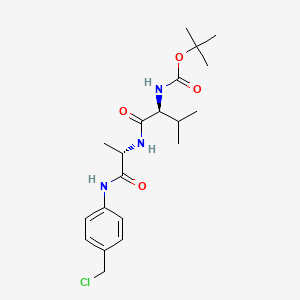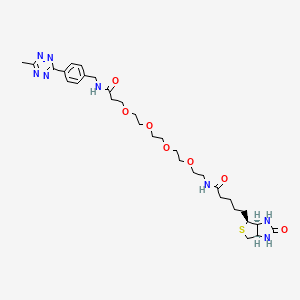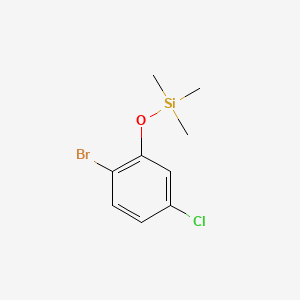
2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene” is a polyhalobenzene . It has a molecular formula of C8H7ClFIO and an average mass of 300.5 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with chlorine, ethoxy, fluorine, and iodine groups . The exact positions of these substituents on the benzene ring can influence the compound’s reactivity and properties.作用機序
The mechanism of action of 2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene is not yet fully understood. However, it is believed that the chlorine atom in this compound is responsible for its reactivity and its ability to act as a catalyst for various chemical reactions. The chlorine atom is also believed to be responsible for the fluorescent properties of this compound, which make it useful as a fluorescent probe for imaging and monitoring biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders.
実験室実験の利点と制限
2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene has several advantages for laboratory experiments, including its low cost, its low toxicity, and its high reactivity. Its low toxicity makes it safe to use in laboratory experiments, and its high reactivity makes it suitable for a variety of reactions. However, this compound can be difficult to handle due to its volatile nature, and it can be difficult to purify due to its low solubility in organic solvents.
将来の方向性
The potential future directions for 2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene include further research into its mechanism of action and biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds, pharmaceuticals, and polymers. Additionally, further research into its potential uses as a fluorescent probe for imaging and monitoring biological processes is necessary. Finally, further research into its potential applications in the treatment of neurological disorders is warranted.
合成法
2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene can be synthesized via a variety of methods, including the reaction of this compound with a base such as potassium carbonate or sodium hydroxide. This reaction produces a salt of this compound, which can then be isolated and purified. The reaction is usually performed in an organic solvent, such as dichloromethane or dimethylformamide, and the reaction time and temperature can be adjusted to optimize the yield of the desired product.
科学的研究の応用
2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene has been studied for its potential applications in scientific research. It has been used as a reagent in a variety of reactions, including the synthesis of organic compounds, the preparation of pharmaceuticals, and the synthesis of polymers. It has also been used as a catalyst in the synthesis of organic compounds, and as a fluorescent probe for imaging and monitoring biological processes.
Safety and Hazards
特性
IUPAC Name |
2-chloro-1-ethoxy-4-fluoro-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFIO/c1-2-12-6-4-3-5(10)8(11)7(6)9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRQBTWWQSUGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.49 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)










